

Spectroscopic and Analytical Profile of 2-(2-Bromoethyl)naphthalene: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)naphthalene

Cat. No.: B183722

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-bromoethyl)naphthalene**, a significant intermediate in organic synthesis. Due to the limited availability of published spectroscopic data for this specific compound, this document presents data from structurally analogous compounds, namely 2-bromonaphthalene and 2-(bromomethyl)naphthalene, to offer valuable reference points for researchers, scientists, and professionals in drug development. Additionally, detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are provided to guide the acquisition and interpretation of analytical data for this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(2-bromoethyl)naphthalene** is provided below.

Property	Value
Molecular Formula	C ₁₂ H ₁₁ Br[1][2]
Molecular Weight	235.12 g/mol [1][3]
CAS Number	2086-62-6[1][2]
Appearance	Not specified, likely a solid or oil
InChI Key	DNJYJMDQLURVBB-UHFFFAOYSA-N[1][2]

Spectroscopic Data

The following sections summarize the key spectroscopic data expected for **2-(2-bromoethyl)naphthalene**, based on data from closely related compounds.

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. For **2-(2-bromoethyl)naphthalene**, the mass spectrum would be expected to show the molecular ion peak and a characteristic fragmentation pattern involving the loss of the bromine atom.

Table 1: Predicted Mass Spectrometry Data for **2-(2-Bromoethyl)naphthalene**

m/z	Interpretation
234/236	$[M]^+$ (Molecular ion peak with bromine isotopes) [3]
155	$[M-Br]^+$ (Loss of bromine radical) [3]
141	$[M-CH_2Br]^+$ or $[M-HBr-H]^+$
128	$[Naphthalene]^+$

Data is predicted based on the fragmentation of similar bromoalkylnaphthalene compounds.[\[4\]](#)
[\[5\]](#)

1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The spectra are typically recorded in deuterated chloroform ($CDCl_3$).

Table 2: Predicted 1H NMR Data for **2-(2-Bromoethyl)naphthalene** in $CDCl_3$

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.9	m	3H	Ar-H
~ 7.4 - 7.5	m	3H	Ar-H
~ 7.3	d	1H	Ar-H
~ 3.6	t	2H	-CH ₂ -Br
~ 3.3	t	2H	Ar-CH ₂ -

Predicted chemical shifts and multiplicities are based on the analysis of 2-bromonaphthalene and 2-(bromomethyl)naphthalene and general principles of NMR spectroscopy.[6][7]

Table 3: Predicted ¹³C NMR Data for **2-(2-Bromoethyl)naphthalene** in CDCl₃

Chemical Shift (ppm)	Assignment
~ 136	Ar-C (quaternary)
~ 133	Ar-C (quaternary)
~ 132	Ar-C (quaternary)
~ 128 - 129	Ar-CH
~ 126 - 127	Ar-CH
~ 39	Ar-CH ₂ -
~ 33	-CH ₂ -Br

Predicted chemical shifts are based on the analysis of 2-bromonaphthalene and 2-(bromomethyl)naphthalene.[8][9]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(2-bromoethyl)naphthalene** is expected to show characteristic absorptions for the aromatic ring and the C-Br bond.

Table 4: Predicted IR Absorption Data for **2-(2-Bromoethyl)naphthalene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 1600, 1500, 1450	Medium to Strong	Aromatic C=C skeletal vibrations
~ 860 - 820	Strong	C-H out-of-plane bending for 2-substituted naphthalene
~ 700 - 550	Strong	C-Br stretch

Predicted absorption ranges are based on characteristic IR frequencies for aromatic and halogenated compounds.[\[10\]](#)[\[11\]](#)

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and mass spectrometry data for a compound such as **2-(2-bromoethyl)naphthalene**.

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation: Weigh approximately 5-10 mg of the solid sample. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[\[4\]](#)
- Instrument Parameters (¹H NMR):
 - Spectrometer: 300 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.

- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.[4]
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 75 MHz or higher, corresponding to the ^1H frequency.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.[4]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the solvent peak or TMS.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, coupling constants, and integration to assign the structure.[4]

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

- Sample Preparation: Take about 1-2 mg of the sample and 100-200 mg of spectroscopic grade KBr in a clean agate mortar.[10] Grind the mixture thoroughly with a pestle until a fine, uniform powder is obtained.
- Pellet Formation: Place a small amount of the powdered mixture into a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[10]

- **Data Acquisition:** Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

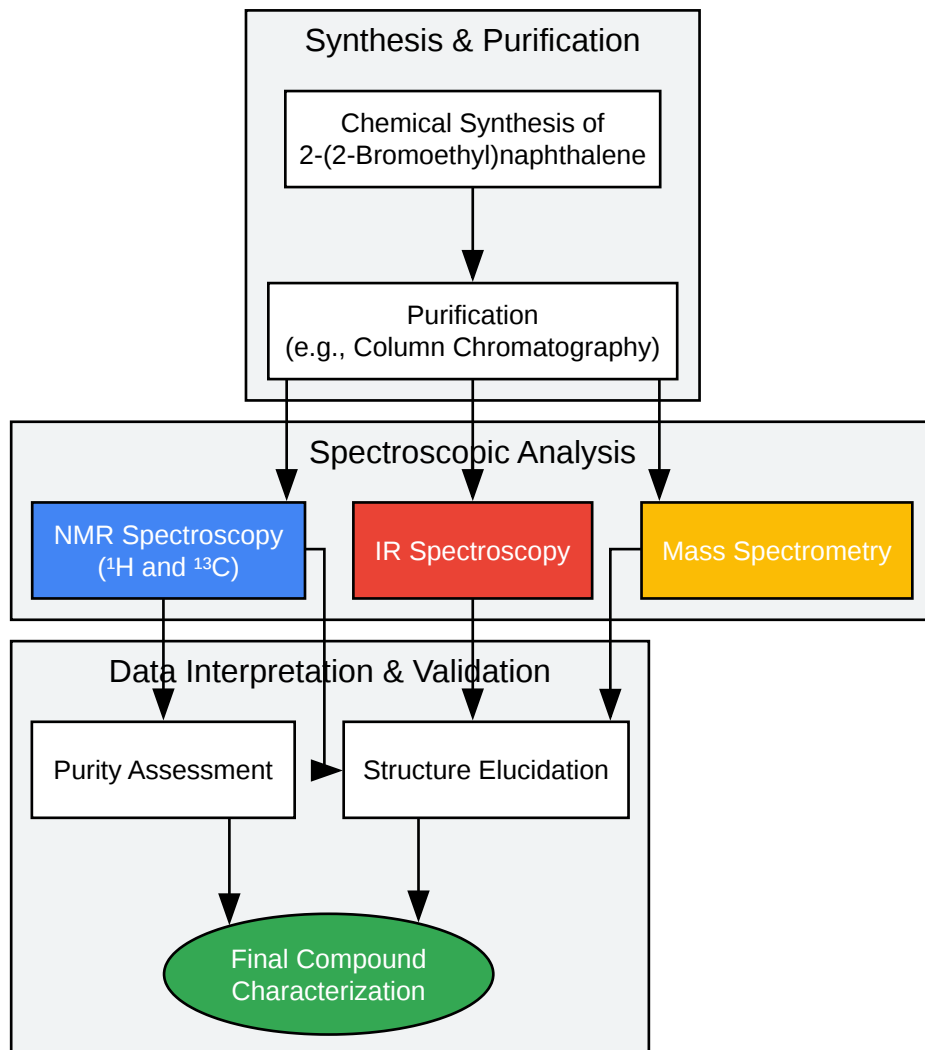
Methodology (Electron Ionization - EI):

- **Sample Introduction:** For a solid sample, it can be introduced directly into the ion source using a solids probe. Alternatively, for a sample that is soluble and volatile, it can be introduced via a Gas Chromatography (GC) system coupled to the mass spectrometer.^[4]
- **Instrument Parameters (EI-MS):**
 - **Ionization Source:** Electron Ionization (EI).
 - **Electron Energy:** 70 eV.
 - **Scan Range:** m/z 50-500.
- **Data Analysis:**
 - Identify the molecular ion peak ($[M]^+$), which will appear as a pair of peaks due to the presence of the bromine isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, such as the loss of the bromine atom.^[4]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **2-(2-bromoethyl)naphthalene**.

Workflow for Spectroscopic Characterization



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Caption: Spectroscopic analysis workflow.

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